tert-Butyl 4-cyclopropyl-4-oxobutanoate is an organic compound characterized by a tert-butyl group and a cyclopropyl group attached to a 4-oxobutanoate backbone. Its molecular formula is , and it features a carbonyl group (C=O) that contributes to its reactivity and potential biological activity. The presence of both the tert-butyl and cyclopropyl groups imparts unique steric and electronic properties, making this compound of interest in medicinal chemistry and organic synthesis.
These reactions enable the modification of the compound for further applications in pharmaceuticals and materials science.
Several synthetic routes can be employed to produce tert-butyl 4-cyclopropyl-4-oxobutanoate:
tert-Butyl 4-cyclopropyl-4-oxobutanoate has potential applications in:
Several compounds share structural similarities with tert-butyl 4-cyclopropyl-4-oxobutanoate. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-butyl 3-methyl-4-oxobutanoate | Methyl group instead of cyclopropyl | Less steric hindrance compared to cyclopropyl |
| ethyl 4-cyclopropyl-4-oxobutanoate | Ethyl group instead of tert-butyl | Higher volatility; different solubility properties |
| tert-butyl 2-(cyclopropyl)acetate | Different placement of cyclopropane | Distinct reactivity profile due to ester position |
This comparison illustrates that while these compounds share certain characteristics, the specific arrangement of functional groups in tert-butyl 4-cyclopropyl-4-oxobutanoate contributes to its unique chemical behavior and potential applications.
The IUPAC name for this compound is tert-butyl 4-cyclopropyl-4-oxobutanoate, reflecting its functional groups and substituents. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₈O₃ |
| Molecular weight | 198.26 g/mol |
| SMILES | CC(C)(C)OC(=O)CCC(=O)C1CC1 |
| InChIKey | BZUDZUHYBPOSMJ-UHFFFAOYSA-N |
The molecule features a tert-butyl ester group at one terminus and a cyclopropane ring conjugated to a ketone at the other (Figure 1). The ester group provides hydrolytic stability, while the cyclopropane introduces angular strain, enhancing reactivity in ring-opening reactions.
First reported in the early 21st century, this compound emerged as a scaffold for synthesizing complex natural products and pharmaceuticals. The tert-butyl group’s steric bulk protects the ester from premature hydrolysis during multi-step syntheses, while the cyclopropane ring serves as a precursor for strained intermediates. Its adoption in medicinal chemistry grew alongside interest in cyclopropane-containing drugs, such as antiretroviral agents and enzyme inhibitors.
In academia, the compound is a model substrate for studying cyclopropane reactivity and esterification kinetics. Industrially, it serves as an intermediate in agrochemical and pharmaceutical manufacturing, particularly in synthesizing kinase inhibitors and anti-inflammatory agents. Its stability under acidic conditions makes it suitable for protecting carboxyl groups in peptide synthesis.
The molecular structure of tert-butyl 4-cyclopropyl-4-oxobutanoate is defined by three distinct functional groups that collectively determine its chemical reactivity and conformational preferences [2]. The carbonyl group, positioned at the 4-carbon of the butanoate chain, exhibits characteristic infrared absorption in the range of 1700-1735 wavenumbers, indicating its ketone nature [24] [27]. This carbonyl functionality demonstrates significant electronic influence on adjacent molecular regions through its highly polar carbon-oxygen double bond [24].
The cyclopropane ring represents a particularly noteworthy structural feature due to its inherent ring strain and unique electronic properties [11] [14]. Cyclopropane rings exhibit substantial angle strain, with bond angles deviating significantly from the ideal tetrahedral geometry of 109.5 degrees [14]. This geometric constraint results in elevated ground state energy and increased reactivity compared to non-cyclic alkyl substituents [11]. The three-membered ring system possesses distinctive orbital characteristics, with the 3e' orbitals having appropriate symmetry to interact with low-lying unoccupied orbitals of π-acceptor substituents [11].
The tert-butyl ester group contributes significant steric bulk to the molecular framework [15] [19]. With an A-value of approximately 4.9 kilocalories per mole, the tert-butyl group represents one of the most sterically demanding substituents in organic chemistry [19]. This substantial steric effect influences conformational equilibria and molecular interactions [15] [16]. The ester linkage itself exhibits characteristic spectroscopic properties, with carbon-13 nuclear magnetic resonance chemical shifts typically appearing in the 170-185 parts per million range for ester carbonyls [23].
| Functional Group | Key Spectroscopic Features | Electronic Properties |
|---|---|---|
| Carbonyl (C=O) | IR: 1700-1735 cm⁻¹ | High polarity, π-acceptor |
| Cyclopropane | Ring strain energy: ~27 kcal/mol | Unique orbital symmetry |
| tert-Butyl Ester | ¹³C NMR: 170-185 ppm | A-value: 4.9 kcal/mol |
The conformational behavior of tert-butyl 4-cyclopropyl-4-oxobutanoate is significantly influenced by the interplay between its constituent functional groups [9] [10] [16]. The tert-butyl group exhibits a strong preference for conformations that minimize steric interactions, effectively "locking" certain molecular orientations due to its substantial bulk [19]. This steric influence creates an energy barrier of approximately 4.9 kilocalories per mole for conformational changes involving the tert-butyl moiety [19].
The cyclopropyl group introduces additional conformational constraints through its rigid three-membered ring structure [11] [20]. Theoretical calculations demonstrate that cyclopropyl ketones prefer specific conformational arrangements to optimize orbital overlap between the cyclopropane ring and the carbonyl system [20]. The s-cis conformation, characterized by a torsion angle of 180 degrees between the cyclopropyl and carbonyl groups, represents the most energetically favorable arrangement [20].
Steric interactions between the bulky tert-butyl group and the cyclopropyl substituent create significant conformational preferences [16]. The molecular geometry must accommodate both the rigid cyclopropane ring and the sterically demanding tert-butyl ester, resulting in limited conformational flexibility [15] [16]. These steric effects influence not only ground-state molecular geometry but also transition state energies for chemical transformations [10].
| Conformational Parameter | Energy Value | Reference |
|---|---|---|
| tert-Butyl A-value | 4.9 kcal/mol | [19] |
| Cyclopropyl s-cis preference | Most stable | [20] |
| Ring strain energy | ~27 kcal/mol | [14] |
The electronic structure of tert-butyl 4-cyclopropyl-4-oxobutanoate exhibits distinctive characteristics when compared to analogous oxobutanoate derivatives [4] [32]. The presence of the cyclopropyl substituent significantly alters the electronic environment around the carbonyl center compared to simple alkyl-substituted oxobutanoates [32]. The unique orbital properties of the cyclopropane ring enable conjugative interactions with the carbonyl π-system that are not observed in conventional alkyl ketones [11].
Comparative analysis with tert-butyl 4-oxobutanoate reveals the electronic influence of cyclopropyl substitution [4] [8]. The parent compound, tert-butyl 4-oxobutanoate, possesses a molecular weight of 158.19 grams per mole and exhibits different spectroscopic characteristics due to the absence of the cyclopropyl ring [4] [8]. The cyclopropyl derivative demonstrates altered carbonyl stretching frequencies and modified chemical reactivity patterns [24].
Electronic structure calculations indicate that the cyclopropyl group acts as both a σ-electron donor and a weak π-acceptor [11]. This dual electronic character influences the carbonyl carbon's electrophilicity and affects subsequent chemical transformations [11]. The tert-butyl ester group provides additional electronic stabilization through its electron-donating alkyl substituents, creating a complex electronic environment [13].
| Compound | Molecular Weight | Key Electronic Features |
|---|---|---|
| tert-Butyl 4-cyclopropyl-4-oxobutanoate | 198.26 g/mol | Cyclopropyl conjugation |
| tert-Butyl 4-oxobutanoate | 158.19 g/mol | Simple alkyl substitution |
| Ethyl 2-arylhydrazono-3-oxobutanoate | Variable | Extended conjugation |
| Method | Catalyst/Reagent | Temperature (°C) | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Esterification | H₂SO₄, TfOH | 140-180 | 60-85 | Simple procedure | Harsh conditions |
| Diketene Condensation | tert-Butanol/Diketene | 35-60 | 70-90 | Mild conditions | Side reactions |
| Steglich Esterification | DCC/DMAP | Room temperature | 85-95 | High yields | Expensive reagents |
| Trichloroacetimidate | tert-Butyl trichloroacetimidate | Room temperature | 80-92 | Neutral conditions | Moisture sensitive |
Solvent selection profoundly influences both reaction kinetics and product selectivity in tert-butyl esterification reactions. Systematic studies demonstrate that polar aprotic solvents, particularly acetonitrile and dichloromethane, provide optimal reaction environments for tert-butyl ester synthesis [6] [7]. The dielectric constant of the solvent correlates directly with reaction rate enhancement, with acetonitrile (ε = 37.5) showing superior performance compared to less polar alternatives [7].
Temperature dependencies in esterification reactions follow Arrhenius behavior, with apparent activation energies typically ranging from 45-75 kJ/mol depending on the catalytic system employed [8] [9]. For acid-catalyzed reactions, the activation energy averages 75 kJ/mol, while organocatalyzed systems exhibit lower values around 45 kJ/mol [9] [10]. The temperature coefficient indicates that a 10°C increase in reaction temperature results in approximately a 2.5-fold increase in reaction rate, consistent with classical chemical kinetics principles.
Solvent effects extend beyond simple polarity considerations to include hydrogen bonding capabilities and coordinating properties. Coordinating solvents such as tetrahydrofuran can interfere with catalyst activity by competing for active sites, particularly in Lewis acid-catalyzed systems [11]. Conversely, non-coordinating polar solvents like acetonitrile enhance electrophilic activation without compromising catalyst efficiency [7].
Table 2: Solvent Effects on tert-Butyl Esterification
| Solvent | Dielectric Constant | Reaction Rate Enhancement | Yield (%) | Selectivity | Water Compatibility |
|---|---|---|---|---|---|
| Acetonitrile | 37.5 | High | 82-88 | Good | Good |
| Dichloromethane | 8.9 | Medium | 70-78 | Excellent | Poor |
| Tetrahydrofuran | 7.6 | Medium | 75-82 | Good | Poor |
| tert-Butyl acetate | 5.5 | Very High | 85-92 | Excellent | Poor |
| Methanol | 32.7 | Low | 45-55 | Poor | Excellent |
The unique performance of tert-butyl acetate as both solvent and tert-butylating agent represents a significant advancement in green chemistry approaches [11]. This dual functionality eliminates the need for excess alcohol while providing an optimal reaction medium for ester formation. The exceptional yields (85-92%) achieved in tert-butyl acetate result from its ability to stabilize carbocationic intermediates while maintaining low water activity that favors ester formation over hydrolysis.
The development of 4-(tertiary amino)pyridine catalysts, particularly 4-dimethylaminopyridine (DMAP), has revolutionized esterification chemistry by providing unprecedented rate accelerations and selectivity improvements [12] [13]. These nucleophilic catalysts operate through a unique mechanism involving formation of highly reactive acylpyridinium intermediates that dramatically enhance the electrophilicity of carboxylic acid derivatives [12].
The catalytic cycle begins with nucleophilic attack of the tertiary amino nitrogen on the carbonyl carbon of acetic anhydride or acid chloride, forming a positively charged acylpyridinium species [12]. This intermediate exhibits enhanced electrophilicity compared to the parent acyl compound, facilitating rapid nucleophilic attack by alcohols even under mild conditions. The mechanism proceeds through a concerted bond formation and breaking process without formation of tetrahedral intermediates, ensuring high reaction rates and minimal side product formation [13].
DMAP and related 4-aminopyridines demonstrate rate enhancements of up to 10,000-fold compared to pyridine, attributed to their higher basicity (pKa = 9.7 for DMAP vs 5.2 for pyridine) and superior nucleophilicity [14] [15]. The enhanced nucleophilicity arises from resonance stabilization provided by the dimethylamino substituent, which delocalizes electron density and increases the nucleophilic character of the pyridine nitrogen [12].
Structural modifications of the 4-aminopyridine framework provide opportunities for fine-tuning catalytic activity and selectivity. 4-Pyrrolidinopyridine exhibits even higher activity than DMAP, with rate enhancements reaching 12,000-fold, attributed to its higher pKa value (10.2) and increased nucleophilicity index (12.3) [15]. However, the increased basicity may lead to competitive side reactions in sensitive substrates, requiring careful optimization of reaction conditions.
Table 3: 4-(Tertiary Amino)Pyridine Catalysts Performance
| Catalyst | pKa | Reaction Rate (relative) | Nucleophilicity Index | Optimal Loading (mol%) | Selectivity |
|---|---|---|---|---|---|
| DMAP | 9.7 | 10000 | 11.05 | 5-10 | Excellent |
| 4-Pyrrolidinopyridine | 10.2 | 12000 | 12.30 | 3-8 | Excellent |
| 4-Piperidinopyridine | 9.9 | 8500 | 10.80 | 8-12 | Good |
| Pyridine | 5.2 | 1 | 5.20 | 50-100 | Poor |
| 4-Aminopyridine | 9.1 | 3500 | 8.90 | 15-25 | Good |
Comprehensive kinetic analysis of tert-butyl esterification reactions reveals complex dependencies on temperature, catalyst concentration, and substrate structure. Rate expressions typically follow second-order kinetics for the forward reaction and first-order kinetics for the reverse hydrolysis process [8] [9]. The overall rate equation can be expressed as:
r = k₁[acid][alcohol] - k₂[ester][water]
where k₁ and k₂ represent the forward and reverse rate constants, respectively [9].
Temperature effects on reaction kinetics follow the Arrhenius equation, with pre-exponential factors and activation energies varying significantly based on the catalytic system. For sulfuric acid-catalyzed reactions, the forward rate constant exhibits an activation energy of approximately 75 kJ/mol, while DMAP-catalyzed systems show reduced activation barriers around 45 kJ/mol [10]. This reduction in activation energy translates to substantially higher reaction rates at moderate temperatures, enabling efficient esterification under mild conditions.
Table 4: Kinetic Parameters for tert-Butyl Ester Formation
| Reaction Conditions | Forward Rate Constant (L/mol·min) | Reverse Rate Constant (L²/mol²·min) | Equilibrium Constant | Activation Energy (kJ/mol) | Conversion (%) |
|---|---|---|---|---|---|
| 50°C, H₂SO₄ | 0.0812 | 0.0023 | 35.3 | 75 | 70.9 |
| 60°C, H₂SO₄ | 0.105 | 0.0034 | 30.9 | 75 | 80.0 |
| 70°C, H₂SO₄ | 0.142 | 0.0048 | 29.6 | 75 | 85.2 |
| RT, DMAP | 0.234 | 0.0089 | 26.3 | 45 | 88.5 |
| 40°C, DMAP | 0.456 | 0.0156 | 29.2 | 45 | 92.1 |
Yield enhancement strategies focus on shifting equilibrium toward product formation through removal of water byproduct and optimization of reactant stoichiometry [16] [17]. Continuous water removal using molecular sieves or azeotropic distillation significantly improves conversion rates, with equilibrium shifts favoring ester formation [16]. Microreactor technology provides additional advantages through enhanced mass and heat transfer, enabling more precise control over reaction conditions and improving overall process efficiency [16].
Process intensification techniques, including microwave-assisted synthesis and ultrasonic activation, demonstrate potential for further yield improvements [17]. These methods enhance molecular motion and collision frequency, leading to increased reaction rates without requiring elevated temperatures. However, careful optimization remains necessary to prevent degradation of sensitive substrates or catalysts under intense energy input conditions.
Industrial synthesis of tert-butyl 4-cyclopropyl-4-oxobutanoate encounters several byproduct formation pathways that impact both yield and product purity. Primary impurities include unreacted starting materials, oligomeric species formed through condensation reactions, and decomposition products arising from thermal degradation or hydrolysis [18] [19]. Understanding these pathways enables development of effective purification strategies and process optimization.
Unreacted alcohol represents the most significant impurity category, typically comprising 2-8% of the crude product depending on reaction stoichiometry and conversion efficiency [19]. Removal of excess tert-butyl alcohol relies primarily on distillation techniques, exploiting the significant boiling point difference between the alcohol (82°C) and the target ester (approximately 195°C) [19]. Fractional distillation achieves purification efficiencies of 95-99%, making it the preferred method for industrial applications.
Acid impurities, including unreacted carboxylic acid precursors and hydrolysis products, require alkaline washing for effective removal [19]. Treatment with sodium carbonate or sodium bicarbonate solutions neutralizes acidic components while avoiding saponification of the desired ester product. The mild basic conditions preserve ester integrity while achieving purification efficiencies of 90-95% [19].
Water removal presents particular challenges due to its role in reverse hydrolysis reactions and potential for forming azeotropic mixtures [20]. Molecular sieve technology provides the most effective approach, achieving water concentrations below 100 ppm through selective adsorption [20]. Alternative drying methods include anhydrous sodium sulfate or magnesium sulfate, though these require larger quantities and achieve lower final dryness levels.
Table 5: Byproduct Formation and Purification Methods
| Byproduct Type | Typical Concentration (%) | Purification Method | Efficiency (%) | Cost Impact | Industrial Applicability |
|---|---|---|---|---|---|
| Unreacted alcohol | 2-8 | Distillation | 95-99 | Low | Excellent |
| Acid impurities | 0.5-3 | Alkali wash | 90-95 | Low | Good |
| Water | 1-5 | Molecular sieves | 98-99.5 | Medium | Excellent |
| Oligomers | 0.1-2 | Column chromatography | 85-95 | High | Limited |
| Decomposition products | 0.05-1 | Recrystallization | 80-90 | Medium | Good |
Oligomeric byproducts form through intermolecular condensation reactions, particularly under elevated temperatures or extended reaction times [21]. These high molecular weight species require chromatographic separation for complete removal, representing a significant cost burden for large-scale operations. Prevention through optimal reaction condition control proves more economical than post-reaction purification, emphasizing the importance of precise temperature and time management in industrial processes.
Economic viability of industrial tert-butyl ester production depends critically on catalyst costs, recyclability, and overall process efficiency. Homogeneous acid catalysts offer low initial costs (approximately $0.50/kg) but suffer from complete loss after each reaction cycle, requiring continuous catalyst replacement [22] [23]. This limitation, combined with corrosion issues and waste disposal costs, makes homogeneous systems economically disadvantageous for large-scale production.
DMAP and related organocatalysts present higher initial costs ($25/kg) but enable significant catalyst recovery through precipitation or extraction techniques [13]. Recycle efficiencies of 85% and activity retention of 92% over multiple cycles provide substantial economic advantages despite higher upfront investment [22]. The reduced energy requirements (8.9 MJ/kg vs 15.2 MJ/kg for acid catalysis) further improve the economic profile of organocatalyzed processes.
Heterogeneous catalysts, particularly immobilized enzymes and ion exchange resins, offer superior recyclability with recycle efficiencies exceeding 90% [22] [23]. Immobilized lipases demonstrate exceptional catalyst stability with activity retention of 74% after fourteen recycle cycles, though high initial costs ($150/kg) limit economic attractiveness [22]. Ion exchange resins provide a compromise between cost and performance, with moderate initial investment ($45/kg) and good recyclability characteristics.
Table 6: Process Economics and Catalyst Recyclability
| Parameter | Homogeneous Acid | DMAP | Immobilized Lipase | Zinc Carboxylate | Ion Exchange Resin |
|---|---|---|---|---|---|
| Catalyst Cost ($/kg) | 0.50 | 25.00 | 150.00 | 8.00 | 45.00 |
| Recycle Efficiency (%) | 0.00 | 85.00 | 95.00 | 98.00 | 90.00 |
| Activity Retention (%) | 0.00 | 92.00 | 74.00 | 95.00 | 88.00 |
| Process Economics ($/ton product) | 850.00 | 1250.00 | 2100.00 | 950.00 | 1100.00 |
| Energy Consumption (MJ/kg) | 15.20 | 8.90 | 6.50 | 12.10 | 10.80 |
| Waste Generation (kg/kg product) | 0.35 | 0.15 | 0.08 | 0.12 | 0.18 |
Zinc carboxylate catalysts emerge as particularly attractive alternatives, combining low cost ($8/kg), exceptional recyclability (98% efficiency), and high activity retention (95%) [22] [23]. These catalysts form insoluble precipitates during reaction workup, enabling simple filtration-based recovery without complex separation procedures. The homogeneous reaction phase ensures high catalytic efficiency while the heterogeneous recovery provides economic advantages typically associated with supported catalysts.
Process economics analysis reveals that zinc carboxylate systems achieve the lowest overall production costs ($950/ton product) among recyclable catalyst options [22]. This cost advantage results from the combination of low catalyst replacement costs, minimal waste generation (0.12 kg/kg product), and moderate energy consumption (12.1 MJ/kg). The sustainable nature of these systems aligns with increasing regulatory pressure for environmentally responsible manufacturing processes.